molecular formula C11H6ClN3O B6385682 5-(4-Chloro-3-cyanophenyl)-2-hydroxypyrimidine CAS No. 1261965-80-3

5-(4-Chloro-3-cyanophenyl)-2-hydroxypyrimidine

Cat. No.: B6385682
CAS No.: 1261965-80-3
M. Wt: 231.64 g/mol
InChI Key: JAOFUOHZMIKTQU-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-cyanophenyl)-2-hydroxypyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a 4-chloro-3-cyanophenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-3-cyanophenyl)-2-hydroxypyrimidine typically involves the reaction of 4-chloro-3-cyanobenzaldehyde with guanidine in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and more efficient purification techniques can enhance the overall production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in 5-(4-Chloro-3-cyanophenyl)-2-hydroxypyrimidine can undergo oxidation to form a ketone.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Chloro-3-cyanophenyl)-2-hydroxypyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-cyanophenyl)-2-hydroxypyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases involved in cancer cell proliferation or modulate receptors involved in inflammatory responses. The exact molecular targets and pathways would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chloro-3-cyanophenyl)-6-hydroxynicotinic acid
  • 5-(4-Chloro-3-cyanophenyl)-3-hydroxypyridine

Uniqueness

5-(4-Chloro-3-cyanophenyl)-2-hydroxypyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique interactions with biological targets.

Properties

IUPAC Name

2-chloro-5-(2-oxo-1H-pyrimidin-5-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3O/c12-10-2-1-7(3-8(10)4-13)9-5-14-11(16)15-6-9/h1-3,5-6H,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOFUOHZMIKTQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CNC(=O)N=C2)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20686840
Record name 2-Chloro-5-(2-oxo-1,2-dihydropyrimidin-5-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261965-80-3
Record name 2-Chloro-5-(2-oxo-1,2-dihydropyrimidin-5-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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